molecular formula C16H15FN2O3S B5776730 N-cyclopropyl-3-{[(4-fluorophenyl)amino]sulfonyl}benzamide

N-cyclopropyl-3-{[(4-fluorophenyl)amino]sulfonyl}benzamide

Cat. No. B5776730
M. Wt: 334.4 g/mol
InChI Key: LGAVLOBUZURIOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-3-{[(4-fluorophenyl)amino]sulfonyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and drug discovery.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-{[(4-fluorophenyl)amino]sulfonyl}benzamide involves the inhibition of the activity of carbonic anhydrases by binding to their active site. This leads to a decrease in the production of bicarbonate ions, which are essential for various physiological processes. The inhibition of carbonic anhydrases has also been linked to the anti-inflammatory and antitumor properties of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclopropyl-3-{[(4-fluorophenyl)amino]sulfonyl}benzamide have been extensively studied. The compound has been found to exhibit potent inhibitory activity against several isoforms of carbonic anhydrases, which are involved in various physiological processes such as acid-base balance, bone resorption, and fluid secretion. The inhibition of carbonic anhydrases by the compound has also been linked to the anti-inflammatory and antitumor properties of the compound.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-3-{[(4-fluorophenyl)amino]sulfonyl}benzamide has several advantages and limitations for lab experiments. One of the advantages is its potent inhibitory activity against several isoforms of carbonic anhydrases, making it a potential candidate for the development of new drugs. However, one of the limitations is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on N-cyclopropyl-3-{[(4-fluorophenyl)amino]sulfonyl}benzamide. One of the directions is to investigate its potential applications in the development of new drugs for the treatment of various diseases such as cancer, inflammation, and osteoporosis. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to elucidate its mechanism of action and its effects on other physiological processes.

Synthesis Methods

The synthesis of N-cyclopropyl-3-{[(4-fluorophenyl)amino]sulfonyl}benzamide involves the reaction of 4-fluoroaniline with cyclopropylcarbonyl chloride to form N-cyclopropyl-4-fluoroaniline, which is then reacted with benzenesulfonyl chloride to form N-cyclopropyl-3-{[(4-fluorophenyl)amino]sulfonyl}benzamide. The yield of the compound can be optimized by controlling the reaction conditions such as temperature, solvent, and reagent ratios.

Scientific Research Applications

N-cyclopropyl-3-{[(4-fluorophenyl)amino]sulfonyl}benzamide has shown promising results in various scientific research applications. It has been reported to exhibit potent inhibitory activity against several enzymes such as carbonic anhydrases, which are involved in various physiological processes such as acid-base balance, bone resorption, and fluid secretion. The compound has also been found to possess anti-inflammatory and antitumor properties, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

N-cyclopropyl-3-[(4-fluorophenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3S/c17-12-4-6-14(7-5-12)19-23(21,22)15-3-1-2-11(10-15)16(20)18-13-8-9-13/h1-7,10,13,19H,8-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAVLOBUZURIOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-3-[(4-fluorophenyl)sulfamoyl]benzamide

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